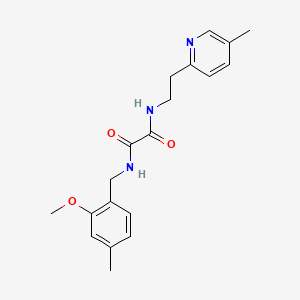
3-Trimethylsilyl-3-buten-2-OL
Übersicht
Beschreibung
3-Trimethylsilyl-3-buten-2-OL is an organosilicon compound with the molecular formula C7H16OSi. It is a derivative of butenol, where a trimethylsilyl group is attached to the third carbon atom. This compound is known for its utility in organic synthesis, particularly in the protection of alcohols and as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trimethylsilyl-3-buten-2-OL typically involves the reaction of vinyltrimethylsilane with an appropriate reagent. One common method is the hydroboration-oxidation of vinyltrimethylsilane. The process involves the following steps:
Hydroboration: Vinyltrimethylsilane reacts with diborane (B2H6) to form an organoborane intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Trimethylsilyl-3-buten-2-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or bromine (Br2) can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces saturated alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
3-Trimethylsilyl-3-buten-2-OL has several applications in scientific research:
Organic Synthesis: Used as a protecting group for alcohols, allowing selective reactions on other functional groups.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: Utilized in the preparation of silicon-based materials and polymers.
Biological Studies: Employed in the synthesis of biologically active molecules for research purposes.
Wirkmechanismus
The mechanism of action of 3-Trimethylsilyl-3-buten-2-OL primarily involves its role as a protecting group. The trimethylsilyl group stabilizes the molecule by preventing unwanted reactions at the hydroxyl group. This allows for selective reactions at other sites of the molecule. The trimethylsilyl group can be removed under mild acidic conditions, regenerating the free alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-buten-2-ol: Similar structure but lacks the trimethylsilyl group.
3-Buten-2-ol: Similar backbone but without the trimethylsilyl group.
3-Trimethylsilyl-3-buten-1-ol: Similar compound with the trimethylsilyl group attached to a different carbon.
Uniqueness
3-Trimethylsilyl-3-buten-2-OL is unique due to the presence of the trimethylsilyl group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and other applications .
Eigenschaften
IUPAC Name |
3-trimethylsilylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OSi/c1-6(8)7(2)9(3,4)5/h6,8H,2H2,1,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXHBOQWMCKXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)[Si](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450349 | |
| Record name | 3-Buten-2-ol, 3-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66374-47-8 | |
| Record name | 3-Buten-2-ol, 3-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















